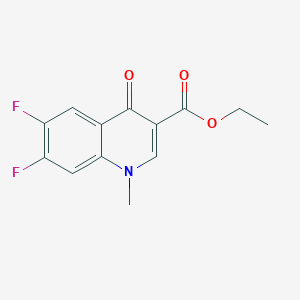

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

CAS No.: 124458-07-7

Cat. No.: VC5564512

Molecular Formula: C13H11F2NO3

Molecular Weight: 267.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 124458-07-7 |

|---|---|

| Molecular Formula | C13H11F2NO3 |

| Molecular Weight | 267.232 |

| IUPAC Name | ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H11F2NO3/c1-3-19-13(18)8-6-16(2)11-5-10(15)9(14)4-7(11)12(8)17/h4-6H,3H2,1-2H3 |

| Standard InChI Key | GTPFLEGLYUEYQO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylate, delineates its core structure:

-

A quinoline backbone substituted with fluorine atoms at positions 6 and 7.

-

A methyl group at the 1-position nitrogen.

-

A 4-oxo (keto) group at position 4.

The presence of fluorine atoms enhances electronegativity and metabolic stability, while the methyl group influences steric interactions and lipophilicity .

Table 1: Structural Comparison with Analogues

Synthesis and Manufacturing

Synthetic Pathways

Patent CN85104693A outlines methods for synthesizing quinoline-3-carboxylates :

-

Nitration and Cyclization: Starting with substituted anilines, nitration introduces nitro groups, followed by cyclization with diethyl ethoxymethylenemalonate.

-

Halogenation: Fluorination at positions 6 and 7 using hydrogen fluoride or fluorinating agents.

-

Esterification: Reaction with ethyl chloroformate to introduce the 3-carboxylate group .

For the target compound, methylation at the 1-position nitrogen likely involves alkylation agents like methyl iodide under basic conditions .

Table 2: Key Synthetic Steps from Patent CN85104693A

| Step | Reaction Type | Reagents/Conditions | Intermediate |

|---|---|---|---|

| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C | Nitro-substituted aniline |

| 2 | Cyclization | Diethyl ethoxymethylenemalonate, reflux | Ethyl 4-oxoquinoline-3-carboxylate |

| 3 | Fluorination | HF, KF, 120°C | Difluoro intermediate |

| 4 | N-Methylation | CH₃I, NaH, DMF | 1-Methyl derivative |

Purification and Characterization

-

Column Chromatography: Silica gel with ethyl acetate/hexane eluents.

Challenges and Future Directions

Knowledge Gaps

-

Bioactivity Data: No direct studies on the target compound’s antimicrobial or cytotoxic effects .

-

ADME/Toxicity: Metabolic stability, CYP interactions, and in vivo safety remain uncharacterized.

Recommended Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume